molecular formula C7H9BN2OS B428957 1-hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine

1-hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine

Cat. No.: B428957
M. Wt: 180.04g/mol
InChI Key: PLCBJDZOXGBPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno ring fused with a diazaborinine moiety. The presence of hydroxyl and methyl groups further contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions: The reactions involving this compound often require specific reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

1-Hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine can be compared with other similar compounds, such as:

  • 1-Hydroxy-2,4-dimethylthieno[2,3-d]diazaborinine
  • 1-Hydroxy-2,4-dimethylthieno[3,2-d]pyrimidine

These compounds share structural similarities but differ in their chemical properties and biological activities. The unique combination of the thieno ring and diazaborinine moiety in this compound sets it apart, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9BN2OS

Molecular Weight

180.04g/mol

IUPAC Name

1-hydroxy-2,4-dimethylthieno[3,2-d]diazaborinine

InChI

InChI=1S/C7H9BN2OS/c1-5-7-6(3-4-12-7)8(11)10(2)9-5/h3-4,11H,1-2H3

InChI Key

PLCBJDZOXGBPNY-UHFFFAOYSA-N

SMILES

B1(C2=C(C(=NN1C)C)SC=C2)O

Canonical SMILES

B1(C2=C(C(=NN1C)C)SC=C2)O

Origin of Product

United States

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